4-amino-7-bromoquinazolin-2-ol is a heterocyclic organic compound with the molecular formula . It belongs to the quinazoline family, which consists of fused benzene and pyrimidine rings. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. The unique combination of an amino group at the 4-position and a bromine atom at the 7-position provides distinct chemical reactivity, making it a subject of interest in various scientific fields .
The synthesis of 4-amino-7-bromoquinazolin-2-ol typically involves two main steps:
Industrial production methods may employ continuous flow reactors and automated systems to enhance yield and purity. These optimized processes are crucial for scaling up production while maintaining high-quality standards.
The molecular structure of 4-amino-7-bromoquinazolin-2-ol features a quinazoline backbone with specific substituents:
4-amino-7-bromoquinazolin-2-ol can undergo several chemical transformations:
The mechanism of action for 4-amino-7-bromoquinazolin-2-ol primarily involves its interaction with specific molecular targets such as enzymes or receptors. It has been shown to inhibit enzyme activity by binding to active or allosteric sites, thus modulating various biochemical pathways. This interaction may lead to altered cellular responses, including apoptosis or cell cycle arrest, particularly in cancer cells .
The compound exhibits moderate solubility in polar solvents and can participate in various chemical reactions due to its functional groups. Its reactivity profile makes it suitable for further derivatization in synthetic applications .
4-amino-7-bromoquinazolin-2-ol has several significant applications:
The compound is systematically named as 4-amino-7-bromoquinazolin-2-ol according to IUPAC conventions, reflecting its quinazoline core structure substituted with an amino group at position 4, a bromine atom at position 7, and a hydroxyl group at position 2 [1] [3]. Its molecular formula is C₈H₆BrN₃O, with a molecular weight of 240.06 g/mol [7]. Key identifiers include:
1S/C8H6BrN3O/c9-4-1-2-5-6(3-4)11-8(13)12-7(5)10/h1-3H,(H3,10,11,12,13)
[3] GDQXYNADOKSPOL-UHFFFAOYSA-N
[3] The presence of bromine (atomic mass 79.9 g/mol) contributes significantly to the molecular weight, while the heterocyclic framework incorporates two nitrogen atoms and one oxygen atom, influencing polarity and reactivity.
While direct single-crystal X-ray diffraction (SCXRD) data for 4-amino-7-bromoquinazolin-2-ol is limited in the provided sources, analogous brominated quinazolinones exhibit planar ring systems. For example, the closely related compound 2-amino-6-bromoquinazolin-4-ol (CAS# 130148-53-7) displays a density of 1.99 g/cm³ and crystallizes in a monoclinic system with hydrogen-bonded dimers [8]. Computational studies using Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level predict bond lengths and angles consistent with conjugated heterocycles, where the C–Br bond length approximates 1.89 Å and C–O bonds measure ~1.36 Å [10]. Hirshfeld surface analyses of similar structures reveal intermolecular contacts dominated by N–H⋯O (15–20%) and Br⋯H (10–12%) interactions, crucial for crystal packing [10].
Table 1: Predicted Bond Parameters from DFT Studies
Bond Type | Length (Å) | Bond Angle (°) |
---|---|---|
C(2)–O | 1.36 | C(2)–N(1)–C(3): 119 |
C(7)–Br | 1.89 | N(1)–C(2)–O: 124 |
C(4)–N(amino) | 1.34 | C(7)–Br⋯H–N: 155 |
This compound exhibits keto-enol tautomerism, where the 2-ol form (enol) can equilibrate with the 2-keto (keto) tautomer (4-amino-7-bromoquinazolin-2(1H)-one) [5] [7]. The equilibrium favors the keto form in solid and aqueous phases due to:
Acid/base catalysis accelerates tautomer interconversion. Under acidic conditions, protonation of the carbonyl oxygen precedes deprotonation at N1, while basic conditions involve deprotonation at N3 [5]. IR and NMR data for the analogous compound 2-amino-6-bromoquinazolin-4-ol confirm N–H stretches at 3350–3180 cm⁻¹ and carbonyl stretches at 1660 cm⁻¹, supporting dominant keto tautomerism [8].
Figure 1: Keto-enol equilibrium and key hydrogen bonds:
Enol form (2-ol) ⇌ Keto form (2-one) Stabilized by: - N–H⋯O (2.02 Å) - N–H⋯N (2.11 Å)
Experimental data indicates very low aqueous solubility (~0.2 g/L at 25°C), attributed to the planar, aromatic structure facilitating crystal packing and strong intermolecular hydrogen bonds [7]. Stability studies are limited, but high purity (≥95%) is achievable under standard storage conditions [3] [8]. The partition coefficient (log P), a measure of lipophilicity, is estimated at 0.8 via computational methods (XLogP3) [8]. This suggests moderate hydrophobicity, aligning with:
Table 2: Experimental Physicochemical Parameters
Property | Value | Conditions |
---|---|---|
Aqueous solubility | 0.2 g/L | 25°C, pH 7.0 |
log P (octanol/water) | 0.8 (calc.) | Predicted |
Melting point | Not reported | — |
Purity | ≥95% | Commercial samples |
The compound's low solubility presents formulation challenges, but amino acid prodrug strategies (e.g., coupling with L-alanine) have enhanced solubility for analogous brominated pharmacophores [6]. Stability in acidic buffers (pH 2–6) exceeds that in alkaline conditions, where base-catalyzed hydrolysis may occur [6].
Concluding Remarks
4-Amino-7-bromoquinazolin-2-ol serves as a versatile scaffold in medicinal chemistry, with its properties tunable via tautomerism and derivatization. Further crystallographic and experimental log P studies would solidify structure-property relationships for drug design applications.
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0